molecular formula C14H19NO4 B2692172 ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate CAS No. 380348-93-6

ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate

Cat. No. B2692172
CAS RN: 380348-93-6
M. Wt: 265.309
InChI Key: LOOLZKIIGRXISL-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate, also known as FMCA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMCA is a cyclic enamine derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, apoptosis, and viral replication. ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has also been found to activate the caspase pathway, leading to the induction of apoptosis in cancer cells. Additionally, ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has been shown to bind to the NS5B polymerase enzyme of HCV, thereby inhibiting its replication.
Biochemical and Physiological Effects
ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has been shown to inhibit the replication of the HCV by targeting the NS5B polymerase enzyme.

Advantages and Limitations for Lab Experiments

Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has several advantages for lab experiments, including its ease of synthesis and relatively low cost. ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate can be synthesized through a multi-step process using readily available reagents and solvents. Furthermore, ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, there are also some limitations associated with ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate, including its poor solubility in water and its relatively low stability under certain conditions. These limitations may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate research, including the development of more efficient synthesis methods and the evaluation of its potential therapeutic applications in various diseases. Further studies are needed to elucidate the mechanism of action of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate and to identify its specific molecular targets. Additionally, the efficacy and safety of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate need to be evaluated in preclinical and clinical studies. ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate may also have potential applications in drug delivery systems, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.

Synthesis Methods

Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of morpholine with 2-bromoacetylacetone in the presence of potassium carbonate as a base to form 2-(morpholin-4-yl)-4-oxo-4H-pyran-3-carbaldehyde. This intermediate is then reacted with cyclopentanone in the presence of sodium ethoxide to form ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate. The overall yield of this process is around 40%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has shown promising results in various scientific research applications, particularly in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate has been shown to inhibit the replication of the hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme.

properties

IUPAC Name

ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-19-13(17)9-11-3-4-12(10-16)14(11)15-5-7-18-8-6-15/h9-10H,2-8H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOLZKIIGRXISL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(=C1N2CCOCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCC(=C1N2CCOCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate

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